Pemetrexed L-Glutamic Acid Trisodium Salt is a pharmaceutical compound primarily used in oncology. It is a derivative of pemetrexed, a folate analog that acts as an antineoplastic agent, primarily indicated for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. The compound is classified under various categories, including amino acids, antimetabolites, and anticancer agents. Its approval by regulatory authorities has established its significance in cancer treatment protocols.
Pemetrexed L-Glutamic Acid Trisodium Salt is synthesized from pemetrexed and glutamic acid. The synthesis involves the formation of a salt with sodium ions, enhancing its solubility and stability for pharmaceutical applications. The compound is commercially available and can be sourced from various chemical suppliers.
This compound belongs to the class of organic compounds known as glutamic acid derivatives. It is categorized as an amino acid derivative and an antimetabolite, which plays a crucial role in inhibiting cell proliferation in cancerous tissues.
The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt typically involves the reaction between pemetrexed and glutamic acid in the presence of sodium ions. This process can be executed through various methods, including:
The synthesis requires precise control of pH and temperature to ensure complete reaction and formation of the desired salt form. The final product is purified through crystallization or chromatography to achieve pharmaceutical-grade quality.
The molecular formula for Pemetrexed L-Glutamic Acid Trisodium Salt is , with a molecular weight of approximately 627.44 g/mol. The structure features a pyrrolopyrimidine core linked to a glutamic acid moiety, which contributes to its biological activity.
Pemetrexed L-Glutamic Acid Trisodium Salt participates in several chemical reactions relevant to its pharmacological action:
The inhibition mechanism involves competitive binding to enzyme active sites, reducing substrate availability for critical metabolic pathways in rapidly dividing cancer cells.
Pemetrexed L-Glutamic Acid Trisodium Salt exerts its therapeutic effects through multiple mechanisms:
In vitro studies have demonstrated that pemetrexed effectively inhibits thymidylate synthase activity by forming stable complexes with the enzyme, thus impeding DNA synthesis necessary for cell division .
Studies indicate that the trisodium salt form enhances bioavailability compared to other forms of pemetrexed .
Pemetrexed L-Glutamic Acid Trisodium Salt is primarily used in:
The compound's ability to inhibit critical metabolic pathways makes it a valuable tool in both clinical settings and research laboratories focused on cancer therapeutics .
Convergent synthesis remains the dominant approach for constructing pemetrexed’s complex molecular architecture. This strategy involves parallel preparation of two key fragments—the p-benzoic acid derivative bearing the pyrrolopyrimidine core and the L-glutamate segment—followed by coupling and functionalization. The critical peptide coupling employs carboxyl-activating agents like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form an active ester intermediate, minimizing racemization of the glutamate moiety [1] [7]. Subsequent ester hydrolysis under alkaline conditions (NaOH/KOH) yields the pemetrexed diacid, which undergoes controlled sodium salt formation. Trisodium salt synthesis requires stoichiometric sodium sources (e.g., NaOMe, NaOH) in anhydrous conditions to prevent hydrate formation [1] [10].
Table 1: Key Bond-Forming Reactions in Convergent Synthesis
Reaction Step | Reagents/Conditions | Function | Yield Impact |
---|---|---|---|
Peptide Coupling | CDMT, NMM, Diethyl L-glutamate | Forms C-N bond between core and glutamate | Critical for chirality retention |
Ester Hydrolysis | NaOH/H₂O, 0–5°C | Cleaves ethyl esters to carboxylic acids | Avoids diacid degradation |
Trisodium Salt Formation | NaOMe/MeOH, anhydrous | Selective tri-deprotonation | Controls hydrate formation |
Intermediates dictate final product purity and stability:
Table 2: Critical Intermediates and Associated Impurities
Intermediate | Impurity Generated | Source | Control Strategy |
---|---|---|---|
Diethyl L-glutamate (4) | (R)-1 (Enantiomeric impurity) | D-Contamination in starting material | Chiral HPLC purification |
Activated ester (3) | N-Methyl impurity (6) | CDMT·NMM complex decomposition | Limit coupling temperature <25°C |
Diester (5a) | γ-Dipeptide impurity (8) | α-Ethyl glutamate contamination | Recrystallization from ethanol/water |
Pemetrexed diacid exists in polymorphic Forms 1 and 2, distinguished by PXRD peaks at 9.3°, 17.7° (Form 1) and 7.4°, 19.7° (Form 2). Form 1 melts at 135.28°C (ΔH fusion = 120 J/g), while Form 2 melts at 124.17°C and irreversibly converts to Form 1 upon heating. These polymorphs are stabilized by dimethyl sulfoxide (DMSO) solvation (up to 30.36% w/w), which is removed via vacuum drying to prevent solvate formation in the final API [10]. Conversion to trisodium salt leverages amorphous intermediates to bypass crystalline instability:
Solvent systems govern yield, polymorphic outcome, and impurity profiles:
Table 3: Solvent Systems and Their Impact on Process Efficiency
Process Step | Optimal Solvent | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Peptide Coupling | THF/NMM | 0–5°C | 92% | Minimizes Impurity 7 |
Diacid Crystallization | DMSO/water (3:7) | 25°C | 88% | Stabilizes Form 1 polymorph |
Trisodium Precipitation | Methanol/water (4:1) | 10–15°C | 95% | Limits hydrate formation |
Final Purification | Aqueous NaCl (salting-out) | 25°C | 90% | No organic solvents, non-thermal |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1